3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-4-10-9-5-6-12-7-11(9)14(13-10)8(2)3/h8,12H,4-7H2,1-3H3 |
InChI Key |
QRSBYQLABAQBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCNC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. The cyclization step often involves the use of strong bases or acids to facilitate the formation of the pyrazolo ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The primary application of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazolo-pyridine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated effectiveness against breast and prostate cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .
2. Neurological Research
Research has also explored the neuroprotective effects of pyrazolo-pyridine derivatives. These compounds may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .
3. Materials Science
The compound's unique structure allows it to be investigated for use in advanced materials:
- Conductive Polymers : Research indicates that incorporating pyrazolo-pyridine derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronics and sensors .
- Nanotechnology : The compound has potential applications in nanotechnology for creating nanostructured materials with specific optical and electronic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Effects | Evaluated the efficacy of pyrazolo-pyridine derivatives on cancer cell lines | Showed significant reduction in cell viability in breast cancer models; IC50 values indicated potent activity |
| Neuroprotective Mechanisms | Investigated the neuroprotective effects against oxidative stress | Demonstrated reduced neuronal death in models of oxidative stress; indicated modulation of antioxidant pathways |
| Material Properties | Analyzed the incorporation of pyrazolo-pyridine into polymer matrices | Enhanced conductivity observed; potential applications in flexible electronics |
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structure Variations
- Positional Isomerism : The positional isomer 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride () differs in the fusion position of the pyrazole and pyridine rings (4,3-c vs. 3,4-c), leading to distinct electronic and steric properties. This variation can influence binding affinity in biological systems .
Substituent Effects
- Carboxylate Derivatives : Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride () introduces a polar ester group, increasing hydrophilicity compared to the ethyl and isopropyl substituents in the target compound. This modification could alter pharmacokinetic properties, such as oral bioavailability .
- Halogenated Analogues : tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate () incorporates iodine, enabling radiolabeling or cross-coupling reactions for further functionalization .
Physicochemical Properties
Biological Activity
3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolo-pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is . Its structure features a pyrazole ring fused with a pyridine moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-c]pyridine derivatives. For instance:
- In vitro Studies : A synthesized library of pyrazolo[1,5-a]pyrimidine-based compounds was tested against various cancer cell lines including MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values as low as 15.3 µM for MCF-7 cells and 29.1 µM for MDA-MB-231 cells . These findings suggest that modifications in the structure can enhance anticancer efficacy.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- hDHODH Inhibition : A study demonstrated that compounds similar to 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine could effectively inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine synthesis in proliferating cells. The most potent inhibitor showed an IC50 value of 1.2 nM .
Case Study 1: Anticancer Efficacy
A series of pyrazolo[3,4-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. The study utilized the MTT assay to assess cell viability in MDA-MB-231 cells. The results indicated that structural modifications significantly impacted bioactivity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.3 | MCF-7 |
| Compound B | 29.1 | MDA-MB-231 |
| Control | 10.0 | Doxorubicin |
This table illustrates the comparative effectiveness of different compounds against established cancer cell lines.
The mechanism by which these compounds exert their effects was explored through molecular docking studies. The binding affinities were calculated and correlated with biological activity:
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| Compound A | -9.8 | hDHODH |
| Compound B | -8.5 | Other Enzymes |
These findings support the hypothesis that the structural features of pyrazolo derivatives are critical for their interaction with target enzymes.
Q & A
Q. What are the recommended synthetic routes for 3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be optimized for yield and purity?
A practical approach involves cyclization strategies similar to those used for related pyrazolo-pyridine scaffolds. For example, bicyclic tetrahydropyrazolopyridinone systems can be synthesized via cyclization of carboxamido linkers under basic conditions . Optimization may include using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for introducing substituents, as demonstrated in pyrrolo[2,3-b]pyridine syntheses . Key parameters include temperature control (e.g., 90–105°C for coupling reactions) and solvent selection (toluene/EtOH/H₂O mixtures) to enhance regioselectivity .
Q. How should researchers characterize the structural identity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and ring fusion. For instance, tert-butyl groups in analogous pyrazolo-pyridines show distinct upfield shifts for methyl protons (~1.3 ppm) .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) can assess purity. Apixaban-related studies used gradient elution (e.g., 10–90% acetonitrile) for resolution of analogs .
- HRMS : High-resolution mass spectrometry (ESI⁺ or APCI⁺) validates molecular formulae, especially for intermediates with isotopic patterns (e.g., chlorine or boron-containing derivatives) .
Q. What computational methods are suitable for analyzing the electronic properties and conformational stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding reactivity and binding affinity . Molecular dynamics simulations (AMBER or CHARMM force fields) assess conformational stability in solvent environments, particularly for flexible tetrahydropyridine rings .
Advanced Research Questions
Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?
- P1 Optimization : Replace the 3-ethyl group with bioisosteres (e.g., p-methoxyphenyl) to enhance oral bioavailability, as seen in apixaban’s development .
- Cyclization Strategies : Convert labile amide bonds into rigid bicyclic systems (e.g., tetrahydropyrazolopyridinones) to reduce metabolic hydrolysis .
- LogP Adjustment : Introduce polar groups (e.g., carboxylates) to lower logP, improving aqueous solubility while maintaining blood-brain barrier penetration .
Q. What experimental strategies address solubility challenges in biological assays for this hydrophobic scaffold?
- Formulation Techniques : Use wet granulation with superdisintegrants (e.g., croscarmellose sodium) to enhance dissolution rates, as demonstrated for apixaban tablets .
- Co-solvent Systems : Employ DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain compound stability without inducing cellular toxicity .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) while retaining FXa or kinase inhibitory activity?
- Positional Scanning : Systematically vary substituents at the pyrazole C-3 (e.g., alkyl vs. aryl groups) and pyridine N-1 (e.g., isopropyl vs. cyclopropyl) to map steric and electronic tolerances .
- Fragment-Based Screening : Use X-ray crystallography or SPR to identify binding motifs, as seen in the optimization of pyrrolo[2,3-b]pyridines .
Q. What in vitro models are appropriate for assessing target engagement and selectivity?
- Enzyme Inhibition Assays : Measure IC₅₀ against Factor Xa (FXa) using chromogenic substrates (e.g., S-2222) under physiologically relevant conditions (pH 7.4, 37°C) .
- Kinase Panel Screens : Test against a diverse panel (e.g., 100+ kinases) to identify off-target effects, using ATP-concentration-dependent assays to account for competitive binding .
Q. How can contradictory biological data (e.g., in vivo efficacy vs. in vitro potency) be systematically investigated?
Q. What catalytic systems are effective for derivatization reactions (e.g., C–H functionalization) on this scaffold?
Q. What advanced analytical methods quantify trace impurities (<0.1%) in synthesized batches?
- UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with a 5-minute gradient to resolve and quantify byproducts (e.g., de-ethylated or oxidized derivatives) .
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) to detect enantiomeric impurities in stereochemically complex intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
